

# Technical Support Center: Deconvoluting XPS Spectra of Nickel-Cobalt Mixed Oxides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nickel-cobalt

Cat. No.: B8461503

[Get Quote](#)

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with X-ray Photoelectron Spectroscopy (XPS) analysis of **nickel-cobalt** (Ni-Co) mixed oxides.

## Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the deconvolution of Ni 2p and Co 2p spectra.

Q1: Why do the Ni 2p and Co 2p spectra from my **nickel-cobalt** oxide sample look so complex and broad?

A: The complexity arises from several overlapping physical phenomena. Unlike simple elemental peaks, the spectra of 3d transition metals like nickel and cobalt are intricate due to:

- **Multiplet Splitting:** The interaction between the unpaired electrons in the 3d shell and the core hole created during photoemission splits the main peak into multiple components, even for a single oxidation state.<sup>[1]</sup>
- **Shake-up Satellites:** These are characteristic energy loss features that appear at higher binding energies than the main peaks.<sup>[2][3]</sup> They result from multielectron excitations where a valence electron is promoted to a higher energy level simultaneously with the core electron

emission.[2] The intensity and position of these satellites are highly sensitive to the chemical state and can be used as a fingerprint for different species.

- **Mixed Oxidation States:** Your sample likely contains a mixture of  $\text{Ni}^{2+}/\text{Ni}^{3+}$  and  $\text{Co}^{2+}/\text{Co}^{3+}$  species, each contributing its own complex multiplet-split spectrum and satellite features.[3][4]
- **Surface Species:** The high surface sensitivity of XPS means that surface hydroxides (M-OH) and oxyhydroxides (M-OOH) are often detected in addition to the bulk oxide. These species have distinct binding energies and spectral shapes.[2][5]

Q2: How can I distinguish between different oxidation states (e.g.,  $\text{Ni}^{2+}$  vs.  $\text{Ni}^{3+}$ )?

A: Differentiating oxidation states requires a multi-faceted approach, as simple binding energy shifts can be misleading.[6]

- **Binding Energy (BE) Position:** While there is overlap,  $\text{Ni}^{3+}$  species generally appear at a slightly higher binding energy (856.1 eV) compared to  $\text{Ni}^{2+}$  species (855.1 eV). Similarly, for cobalt,  $\text{Co}^{2+}$  peaks are found at higher binding energies (781.0 eV) than  $\text{Co}^{3+}$  peaks (779.6 eV).[3]
- **Satellite Structure Analysis:** The satellite peaks are crucial for identification. For instance, the intensity and energy separation of shake-up satellites differ significantly between  $\text{Ni}^{2+}$  and  $\text{Ni}^{3+}$ . [3]
- **Peak-on-Satellite Ratio (SR):** The intensity ratio between the main core level peak and its associated satellite peak is a powerful diagnostic tool. For nickel,  $\text{Ni}^{3+}$  species (like  $\text{NiOOH}$ ) have a much higher SR value (3.0 - 4.0) than  $\text{Ni}^{2+}$  species (1.2 - 1.9).[2][5] A similar trend is observed for cobalt, where  $\text{Co}^{3+}$  has a higher SR than  $\text{Co}^{2+}$ . [2][5]

Q3: My peak fitting procedure fails to converge or gives a poor fit. What are some common mistakes?

A: This is a common issue due to the spectral complexity. Here are some troubleshooting steps:

- **Insufficient Components:** Using a single peak to fit an entire envelope is often incorrect. A single oxidation state like  $\text{Ni}^{2+}$  in NiO may require two or more peaks for the main  $2p_{3/2}$  region, plus additional peaks for the satellite structures.[2][5] For mixed oxides like  $\text{NiCo}_2\text{O}_4$ , even more components are needed to account for oxides and hydroxides.[2]
- **Unconstrained Parameters:** Do not allow all parameters (peak position, FWHM, area) to vary freely, as this can lead to a mathematically correct but physically meaningless fit. Use known values from literature to constrain the binding energy separations and relative area ratios of multiplet components.
- **Incorrect Background:** Use a Shirley or Tougaard background, which is appropriate for transition metal oxides, rather than a simple linear background.
- **Ignoring Satellites:** The satellite peaks must be included in the fit. Attempting to fit only the main peak region while ignoring the broad satellite features will result in a poor background shape and an inaccurate fit.

Q4: How do I perform charge correction for my insulating mixed-oxide sample?

A: For insulating samples, surface charging can shift the entire spectrum to higher binding energies. The standard procedure is to use the adventitious carbon C 1s peak as an internal reference. The main C-C/C-H component of the C 1s spectrum should be set to a binding energy of 284.8 eV or 285.0 eV, and the same energy shift should be applied to all other spectra, including the Ni 2p and Co 2p regions.[1][2]

## Quantitative Data: Binding Energies for Ni & Co Species

The following table summarizes approximate binding energies (BE) for the  $2p_{3/2}$  peak and key satellite features for various nickel and cobalt species. Note that these values can vary slightly depending on the specific material composition and instrument calibration.[2][7]

Species	Oxidation State	Component	Approx. Binding Energy (eV)	Reference(s)
Nickel				
NiO	Ni <sup>2+</sup>	Main Peak 1	855.1 - 856.0	[3][5]
Main Peak 2	~858.0	[5]		
Shake-up Satellite	861.2	[3]		
Ni(OH) <sub>2</sub>	Ni <sup>2+</sup>	Main Peak	856.1 - 857.0	[5][8]
NiOOH	Ni <sup>3+</sup>	Main Peak	856.1 - 858.1	[3][7]
NiCo <sub>2</sub> O <sub>4</sub>	Ni <sup>2+</sup>	Main Peak	855.1	[3]
NiCo <sub>2</sub> O <sub>4</sub>	Ni <sup>3+</sup>	Main Peak	856.1	[3]
Cobalt				
CoO	Co <sup>2+</sup>	Main Peak	~781.0	[3][9]
Shake-up Satellite	~787.0	[5]		
Co <sub>3</sub> O <sub>4</sub>	Co <sup>2+</sup> & Co <sup>3+</sup>	Co <sup>3+</sup> Main Peak	779.6 - 780.2	[3][5]
Co <sup>2+</sup> Main Peak 1	781.0 - 782.1	[3][5]		
Co <sup>2+</sup> Main Peak 2	~783.1	[5]		
Shake-up Satellite	787.0 - 790.8	[5]		
Co(OH) <sub>2</sub>	Co <sup>2+</sup>	Main Peak	Multiplet Structure	[2][9]
NiCo <sub>2</sub> O <sub>4</sub>	Co <sup>3+</sup>	Main Peak	779.6	[3]
NiCo <sub>2</sub> O <sub>4</sub>	Co <sup>2+</sup>	Main Peak	781.0	[3]

## Experimental Protocols

### Protocol 1: Sample Preparation for Powdered Ni-Co Oxides

Proper sample handling is critical to avoid surface contamination.[\[10\]](#)[\[11\]](#)

Objective: To mount a powdered sample for XPS analysis while minimizing surface contamination and ensuring good electrical contact to prevent charging.

Methods:

- Method A: Pressing into Indium Foil (Recommended)
  - Use clean tweezers to handle a small piece of high-purity indium foil.
  - Place a small amount of the Ni-Co oxide powder onto the center of the foil.
  - Fold the foil over the powder and press firmly with a clean spatula or press.
  - Unfold the foil. The powder should be embedded securely into the soft indium surface.
  - Mount the foil onto the XPS sample holder using conductive tape or clips.
- Method B: Drop Casting
  - Disperse a small amount of the powder in a volatile, high-purity solvent (e.g., ethanol, isopropanol) via sonication.[\[12\]](#)
  - Drop-cast the suspension onto a clean, conductive substrate like a silicon wafer.[\[10\]](#)
  - Allow the solvent to evaporate completely in a clean environment or under vacuum.[\[12\]](#)
  - Mount the substrate onto the XPS sample holder.
- Method C: Conductive Carbon Tape
  - Affix a piece of double-sided conductive carbon tape to the sample holder.

- Gently press the powder onto the sticky surface of the tape.
- Use a gentle stream of nitrogen gas to blow off any loose powder that could contaminate the XPS vacuum chamber.[\[12\]](#) This method is simplest but may lead to more surface contamination and charging issues.

## Protocol 2: XPS Deconvolution Workflow

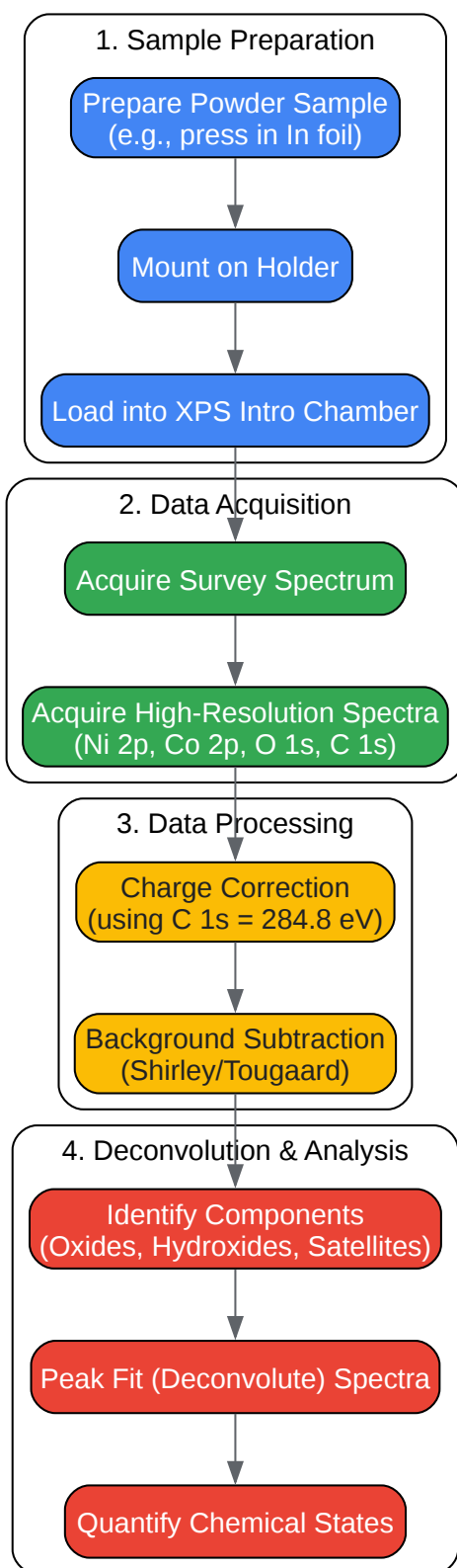
Objective: To accurately determine the chemical states and their relative quantities from high-resolution Ni 2p and Co 2p spectra.

- Data Acquisition: Collect high-resolution spectra for Ni 2p, Co 2p, O 1s, and C 1s regions using a monochromatic Al K $\alpha$  X-ray source. Use a low pass energy (e.g., 20-50 eV) to achieve better energy resolution.[\[2\]](#)
- Energy Calibration: Perform charge correction on all spectra by shifting the adventitious C 1s peak to 284.8 eV.[\[1\]](#)
- Background Subtraction: Apply a Shirley or Tougaard background to the Ni 2p and Co 2p spectra, ensuring the background endpoints are set appropriately wide to include all satellite features.
- Component Identification: Based on literature and the reference table above, identify the likely species present (e.g., Ni<sup>2+</sup>, Ni<sup>3+</sup>, Co<sup>2+</sup>, Co<sup>3+</sup>, hydroxides, and their satellites).
- Peak Fitting (Deconvolution):
  - Begin by fitting the most well-defined reference spectra (e.g., Co<sub>3</sub>O<sub>4</sub> or NiO if you have standards).
  - For the mixed oxide, use multiple peaks for each chemical state. Constrain the peak positions, separations, and full-width at half-maximum (FWHM) values based on established literature values.[\[1\]](#)[\[2\]](#)
  - Fit the main 2p<sub>3/2</sub> region and all associated satellite peaks simultaneously.
  - Ensure the spin-orbit splitting and area ratio for the 2p<sub>3/2</sub> and 2p<sub>1/2</sub> components are constrained correctly.

- Quantification: Calculate the relative percentage of each chemical state from the area of its corresponding fitted peaks.

## Visualizations

### XPS Analysis Workflow

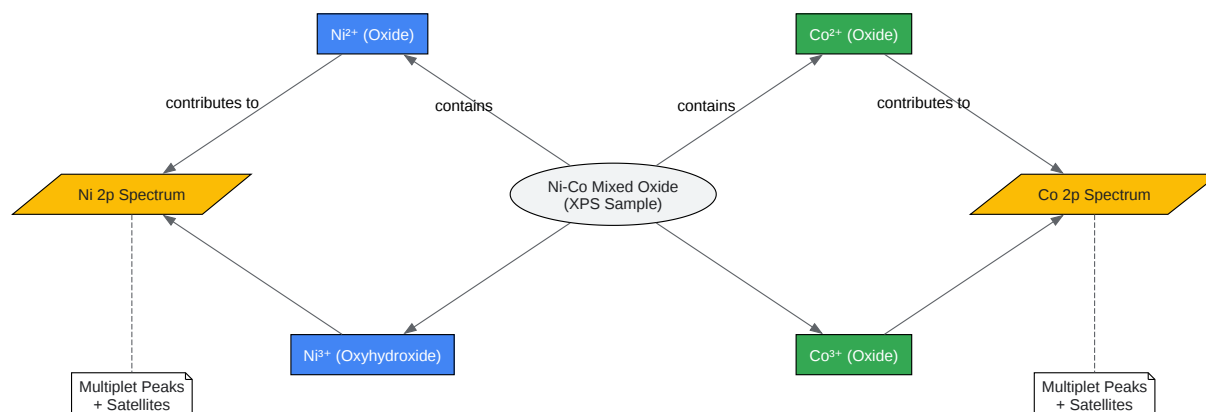


[Click to download full resolution via product page](#)

Caption: Workflow for XPS analysis of Ni-Co oxides.



## Species-Spectra Relationship Diagram



[Click to download full resolution via product page](#)

Caption: Relationship between chemical species and XPS features.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [surfacesciencwestern.com](http://surfacesciencwestern.com) [[surfacesciencwestern.com](http://surfacesciencwestern.com)]
- 2. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co<sub>20</sub>Ni<sub>80</sub> Passive Layer Structure and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. surfacesciencwestern.com [surfacesciencwestern.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Cobalt [xpsfitting.com]
- 10. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]
- 11. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Deconvoluting XPS Spectra of Nickel-Cobalt Mixed Oxides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8461503#deconvoluting-xps-spectra-of-nickel-cobalt-mixed-oxides]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)